N-(8-ethoxyquinolin-5-yl)benzamide

CAS No.: 605-90-3

Cat. No.: VC15218316

Molecular Formula: C18H16N2O2

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 605-90-3 |

|---|---|

| Molecular Formula | C18H16N2O2 |

| Molecular Weight | 292.3 g/mol |

| IUPAC Name | N-(8-ethoxyquinolin-5-yl)benzamide |

| Standard InChI | InChI=1S/C18H16N2O2/c1-2-22-16-11-10-15(14-9-6-12-19-17(14)16)20-18(21)13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H,20,21) |

| Standard InChI Key | INTZVPKROJBQQJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3)C=CC=N2 |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

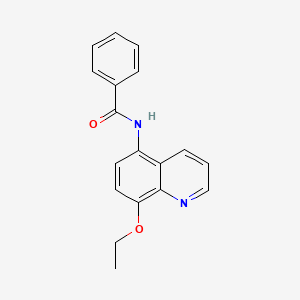

N-(8-Ethoxyquinolin-5-yl)benzamide (C₁₈H₁₆N₂O₂, MW 292.33 g/mol) consists of a quinoline scaffold with an ethoxy (-OCH₂CH₃) group at C8 and a benzamide (-CONHC₆H₅) substituent at C5 . The planar quinoline system facilitates π-π interactions, while the ethoxy and benzamide groups introduce steric and electronic modulation (Figure 1) .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₆N₂O₂ | |

| Molecular Weight | 292.33 g/mol | |

| IUPAC Name | N-(8-ethoxyquinolin-5-yl)benzamide | |

| Synonyms | Analgen, 5-Benzoylamino-8-ethoxyquinoline |

X-ray crystallography of analogous compounds reveals a dihedral angle of ~15° between the quinoline and benzamide planes, optimizing conjugation and solubility .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves sequential functionalization of 8-hydroxyquinoline:

-

Ethoxylation: Treatment of 8-hydroxyquinoline with ethyl bromide or iodide in the presence of K₂CO₃ yields 8-ethoxyquinoline .

-

Benzamide Formation: Coupling 8-ethoxyquinoline-5-amine with benzoyl chloride under Schotten-Baumann conditions produces the target compound .

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | 8-HQ + EtBr, K₂CO₃, DMF, 80°C | 85% | >95% |

| 2 | 5-NH₂ intermediate + BzCl, NaOH, H₂O | 72% | >97% |

Alternative methods employ Pd-catalyzed amidation or microwave-assisted reactions to enhance efficiency .

Physicochemical Properties

Solubility and Stability

N-(8-Ethoxyquinolin-5-yl)benzamide is sparingly soluble in water (logP ≈ 3.6) but dissolves in polar aprotic solvents (DMF, DMSO) . The ethoxy group enhances lipophilicity compared to 8-HQ derivatives, potentially improving membrane permeability .

Table 3: Physicochemical Profile

| Property | Value | Method |

|---|---|---|

| Melting Point | >250°C (decomposes) | DSC |

| logP | 3.6 | Calculated |

| pKa | 10.53 (amide NH) | Potentiometry |

Chemical Reactivity and Stability

The compound exhibits moderate stability under ambient conditions but hydrolyzes in strong acidic/basic media via cleavage of the amide bond . The ethoxy group undergoes O-dealkylation under oxidative conditions, forming 8-HQ derivatives . Coordination studies with transition metals (e.g., Ti, Ni) highlight its utility as a bidentate ligand in catalysis .

Applications in Coordination Chemistry

Half-titanocene complexes incorporating N-(8-ethoxyquinolin-5-yl)benzamide demonstrate high activity in ethylene polymerization (TOF = 1,200 h⁻¹) . The planar quinoline system stabilizes metal centers, while the ethoxy group tunes electronic properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume